Methyl 3-amino-3-(2,5-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.1966 . This compound is characterized by the presence of a benzene ring, a propanoic acid group, and two fluorine atoms at the 2 and 5 positions. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzenepropanoicacid,-amino-2,5-difluoro-.
Reduction: Benzenepropanol,-amino-2,5-difluoro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, β-amino-2-chloro-4,5-difluoro-, methyl ester
- Benzenepropanoic acid, β-amino-2,4-difluoro-, ethyl ester
Uniqueness
Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- is unique due to its specific (S)-configuration and the presence of fluorine atoms at the 2 and 5 positions. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 3-amino-3-(2,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3 |
InChI Key |
FTQZNNDAOZOSBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.